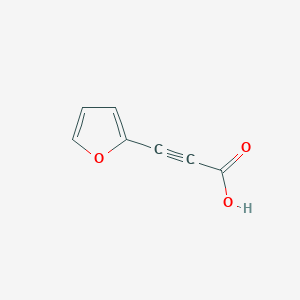

3-(Furan-2-yl)prop-2-ynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4O3 It is characterized by a furan ring attached to a propynoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)prop-2-ynoic acid typically involves the reaction of furan derivatives with acetylenic compounds under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a furan derivative is reacted with an acetylenic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale syntheses, such as the use of continuous flow reactors to improve yield and efficiency.

Analyse Des Réactions Chimiques

Hydroarylation Reactions

Under Brønsted superacid conditions (e.g., triflic acid, TfOH), 3-(furan-2-yl)prop-2-ynoic acid undergoes hydroarylation with arenes. This reaction involves superelectrophilic activation , where the compound forms O,C-diprotonated intermediates. These dications react with aromatic rings via Friedel–Crafts-type mechanisms to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives (Fig. 1) .

Key Data:

| Reaction Component | Conditions/Reagents | Major Product |

|---|---|---|

| This compound + Toluene | TfOH, 0°C, 1 hour | 3-(p-Tolyl)-3-(furan-2-yl)propanoic acid |

| This compound + Benzene | TfOH, 25°C, 2 hours | 3-Phenyl-3-(furan-2-yl)propanoic acid |

This reaction is thermodynamically favorable (ΔG < 0) and proceeds via a two-step protonation mechanism, as confirmed by NMR and DFT studies .

Oxidation and Reduction Pathways

The triple bond and furan ring enable diverse redox transformations:

Oxidation

-

Furan Ring Oxidation : The furan moiety can be oxidized to form furan-2,3-dione derivatives under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) .

-

Triple Bond Oxidation : The propiolic acid group may undergo oxidative cleavage to yield carboxylic acid derivatives.

Reduction

-

Triple Bond Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the triple bond to a single bond, forming 3-(furan-2-yl)propanoic acid .

Comparative Reactivity Table:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, acidic aqueous medium | Furan-2,3-dione + CO₂ |

| Reduction | Pd/C, H₂, room temperature | 3-(Furan-2-yl)propanoic acid |

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitution reactions. For example:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring.

Regioselectivity:

The electron-donating nature of the oxygen atom directs electrophiles to the 5-position of the furan ring.

Biological Interactions and Reactivity

Derivatives of this compound exhibit antimicrobial activity due to interactions with microbial enzymes. For example:

-

Inhibition of Candida albicans growth at 64 µg/mL via disruption of fungal cell membrane synthesis .

-

Suppression of Staphylococcus aureus through interference with fatty acid metabolism pathways .

Mechanistic Insight:

The compound’s electrophilic intermediates (e.g., dications in TfOH) may covalently modify microbial proteins or nucleic acids, impairing cellular function .

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

Research indicates that 3-(Furan-2-yl)prop-2-ynoic acid exhibits significant biological activity, particularly antimicrobial properties. Studies show that derivatives of this compound are effective against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Properties

The compound's unique structural features allow it to interact with biological targets effectively. Preliminary studies suggest that it may play a role in inhibiting cancer cell proliferation through mechanisms involving metabolic regulation and enzyme inhibition .

3. Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for use in the production of polymers and other materials with specific properties. Its ability to serve as a building block for more complex organic molecules makes it valuable in materials science.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various furan derivatives, highlighting that this compound demonstrated superior inhibitory effects against fungal growth compared to other compounds. The minimum inhibitory concentration (MIC) values were reported as low as 64 µg/mL, indicating strong potential for clinical applications in antifungal therapies.

Case Study 2: Metabolic Regulation

Another investigation focused on the compound's role in metabolic regulation through its interaction with malonyl-CoA decarboxylase. Results indicated that treatment with this compound could lower lipid accumulation in hepatocytes, suggesting its potential as a therapeutic agent for obesity-related disorders .

Mécanisme D'action

The mechanism of action of 3-(Furan-2-yl)prop-2-ynoic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The furan ring and propynoic acid moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can further interact with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Furyl)propionic acid: Similar structure but with a propionic acid moiety instead of a propynoic acid moiety.

Furan-2-carboxylic acid: Contains a carboxylic acid group directly attached to the furan ring.

2-Furoic acid: Similar to furan-2-carboxylic acid but with a different position of the carboxylic acid group on the furan ring.

Uniqueness

3-(Furan-2-yl)prop-2-ynoic acid is unique due to the presence of both a furan ring and a propynoic acid moiety. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research .

Activité Biologique

3-(Furan-2-yl)prop-2-ynoic acid, also known as furan-2-propynoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4O3 and a molecular weight of 136.10 g/mol. Its structure features a furan ring, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation of Furan Derivatives : Utilizing furan derivatives with malonic acid or similar compounds under acidic conditions.

- Hydroarylation Reactions : Employing Brønsted superacids like triflic acid (TfOH) to facilitate the formation of hydroarylation products from furan derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, derivatives of this compound demonstrated effectiveness against various pathogens:

- Candida albicans : The compound showed significant antifungal activity, suppressing growth at concentrations as low as 64 µg/mL .

- Bacterial Strains : It also inhibited the growth of Escherichia coli and Staphylococcus aureus , indicating potential as an antibacterial agent .

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in various studies. Compounds with similar structures have been shown to scavenge free radicals effectively, suggesting that this compound may protect cells from oxidative stress .

Anticancer Potential

Emerging research points to the anticancer potential of this compound. Certain derivatives have been studied for their ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.

- Receptor Modulation : The compound may interact with specific cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis .

- Biochemical Pathways : It influences multiple biochemical pathways, leading to diverse downstream effects that enhance its therapeutic potential .

Case Studies

Several studies have examined the biological effects of this compound and its derivatives:

-

Antimicrobial Study : A study involving the application of 3-(furan-2-yl)propenoic acids demonstrated significant antimicrobial activity against yeast-like fungi and bacteria, supporting its use in developing new antimicrobial agents .

Compound Activity Against Concentration 3-(Furan-2-yl)propenoic Acid Candida albicans 64 µg/mL 3-(Furan-2-yl)propenoic Acid E. coli Inhibition observed 3-(Furan-2-yl)propenoic Acid S. aureus Inhibition observed - Antioxidant Study : Research on similar compounds indicated their ability to reduce oxidative stress markers in cellular models, suggesting potential applications in oxidative stress-related diseases .

Propriétés

IUPAC Name |

3-(furan-2-yl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPVMSZRBHNIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.